Cas no 1003043-46-6 ((2,6-Diethoxypyridin-3-yl)boronic Acid)

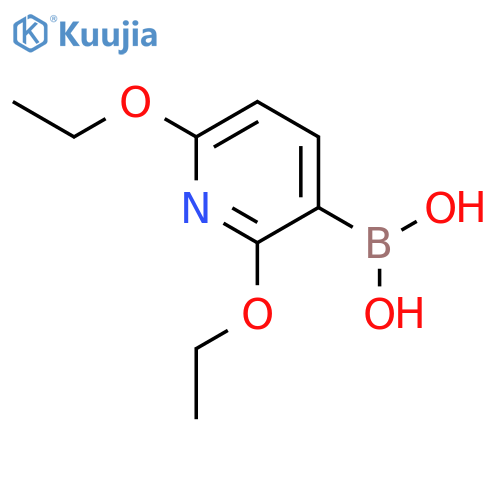

1003043-46-6 structure

商品名:(2,6-Diethoxypyridin-3-yl)boronic Acid

CAS番号:1003043-46-6

MF:C9H14BNO4

メガワット:211.022762775421

MDL:MFCD11617267

CID:827705

(2,6-Diethoxypyridin-3-yl)boronic Acid 化学的及び物理的性質

名前と識別子

-

- B-(2,6-diethoxy-3-pyridinyl)-Boronic acid

- (2,6-Diethoxypyridin-3-yl)boronic acid

- Boronic acid, B-(2,6-diethoxy-3-pyridinyl)-

- 2,6-DIETHOXYPYRIDINE-3-BORONIC ACID

- (2,6-Diethoxypyridin-3-yl)boronic Acid

-

- MDL: MFCD11617267

- インチ: InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3

- InChIKey: HTELBRAIBMTDOF-UHFFFAOYSA-N

- ほほえんだ: CCOC1=NC(=C(C=C1)B(O)O)OCC

計算された属性

- せいみつぶんしりょう: 211.10200

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

じっけんとくせい

- PSA: 71.81000

- LogP: -0.44120

(2,6-Diethoxypyridin-3-yl)boronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM135883-5g |

(2,6-Diethoxypyridin-3-yl)boronic acid |

1003043-46-6 | 95% | 5g |

$517 | 2023-02-19 | |

| Chemenu | CM135883-25g |

(2,6-Diethoxypyridin-3-yl)boronic acid |

1003043-46-6 | 95% | 25g |

$1470 | 2023-02-19 | |

| TRC | D443015-100mg |

(2,6-Diethoxypyridin-3-yl)boronic Acid |

1003043-46-6 | 100mg |

$ 65.00 | 2022-06-05 | ||

| abcr | AB389616-1 g |

2,6-Diethoxypyridine-3-boronic acid |

1003043-46-6 | 1g |

€212.00 | 2023-04-25 | ||

| TRC | D443015-500mg |

(2,6-Diethoxypyridin-3-yl)boronic Acid |

1003043-46-6 | 500mg |

$ 185.00 | 2022-06-05 | ||

| abcr | AB389616-1g |

2,6-Diethoxypyridine-3-boronic acid; . |

1003043-46-6 | 1g |

€170.60 | 2025-03-19 | ||

| abcr | AB389616-5g |

2,6-Diethoxypyridine-3-boronic acid; . |

1003043-46-6 | 5g |

€409.30 | 2025-03-19 | ||

| Ambeed | A217131-5g |

(2,6-Diethoxypyridin-3-yl)boronic acid |

1003043-46-6 | 95+% | 5g |

$470.0 | 2024-04-26 | |

| A2B Chem LLC | AA01796-500mg |

(2,6-Diethoxypyridin-3-yl)boronic acid |

1003043-46-6 | 97% | 500mg |

$142.00 | 2024-01-05 | |

| A2B Chem LLC | AA01796-250mg |

(2,6-Diethoxypyridin-3-yl)boronic acid |

1003043-46-6 | 97% | 250mg |

$92.00 | 2024-04-20 |

(2,6-Diethoxypyridin-3-yl)boronic Acid 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1003043-46-6 ((2,6-Diethoxypyridin-3-yl)boronic Acid) 関連製品

- 1218790-85-2(2-Propoxypyridine-3-boronic acid)

- 854373-97-0(2-Ethoxypyridine-3-boronic acid)

- 221006-70-8(2,6-dimethoxypyridin-3-ylboronic acid)

- 612845-44-0(2-ethoxy-5-pyridineboronic acid)

- 1218790-95-4(2-(isobutoxy)pyridine-3-boronic acid)

- 1150114-42-3((2-isopropoxypyridin-3-yl)boronic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1003043-46-6)(2,6-Diethoxypyridin-3-yl)boronic Acid

清らかである:99%

はかる:5g

価格 ($):423.0